molecular formula C25H25NO4 B10811922 Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10811922
M. Wt: 403.5 g/mol
InChI Key: NGXKMAGKQDPYPY-UHFFFAOYSA-N
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Description

Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical probe for investigating multitarget ligand interactions with G-protein coupled receptors (GPCRs), particularly the free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 . This 1,4,5,6,7,8-hexahydro-5-oxoquinoline derivative is part of a class of compounds studied for their pleiotropic activity, moving beyond the "one compound—one target" paradigm to modulate multiple physiological pathways simultaneously . Research into such compounds is valuable for unraveling complex receptor signaling networks involved in energy homeostasis, gastrointestinal functions, and immune regulation . In cellular models, representative compounds from this series have demonstrated the ability to decrease lipopolysaccharide-induced gene expression and secretion of proinflammatory cytokines, including IL-6 and TNF-α, as well as the chemokine MCP-1 in macrophages . This anti-inflammatory profile resembles the effects of known receptor ligands like niacin and propionate, positioning this chemical tool as a candidate for studying inflammatory responses in contexts such as colitis, arthritis, and metabolic disorders . Its properties support its use in advanced pharmacological studies aimed at developing multitarget therapeutic strategies for complex multifactorial diseases.

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H25NO4/c1-16-22(25(28)29-2)23(24-19(26-16)12-8-13-20(24)27)18-11-6-7-14-21(18)30-15-17-9-4-3-5-10-17/h3-7,9-11,14,23,26H,8,12-13,15H2,1-2H3

InChI Key

NGXKMAGKQDPYPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Solvent Effects

Ethanol emerges as the optimal solvent for MCRs due to its ability to dissolve polar intermediates and stabilize ionic transition states. Comparative studies show that ethanol alone achieves 98% yield, while water-ethanol mixtures reduce efficiency to 64%. Non-polar solvents like dichloromethane are preferred for stepwise aryl coupling reactions.

Stereochemical Considerations

The target compound may exist as a mixture of stereoisomers due to chiral centers at positions 4 and 7. Patent US8034945B2 reports that stereoselectivity can be influenced by:

  • Solvent Polarity : Polar aprotic solvents like DMF favor trans-diastereomers.

  • Temperature : Lower temperatures (0–25°C) enhance enantiomeric excess by slowing racemization.
    Chromatography-free purification via crystallization from ethanol or ethyl acetate is typically employed.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Time Advantages
Ionic Liquid MCREtOH, RT, 30 mg catalyst76–98%5–20 minFast, eco-friendly, high atom economy
Stepwise CondensationDMF, 80°C, Pd catalyst60–75%6–24 hrsRegioselective, scalable
Hybrid ApproachTHF, reflux, K₂CO₃70–85%12–18 hrsBalances speed and selectivity

Scalability and Industrial Relevance

Gram-scale syntheses using [H₂-DABCO][HSO₄]₂ have been validated, producing 5–10 g of product with minimal yield drop (≤5%). Key considerations for industrial adoption include:

  • Catalyst Recyclability : The ionic liquid can be recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss.

  • Cost Analysis : Raw material costs for the MCR route are ~30% lower than stepwise methods due to reduced palladium usage .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of reactions, including:

  • Oxidation: : It can be oxidized to form quinoline derivatives.

  • Reduction: : Reduction can yield dihydroquinoline derivatives.

  • Substitution: : Halogenation and other substitution reactions can modify the phenyl ring or other parts of the molecule.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or palladium on carbon (Pd/C).

  • Substitution: : Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:
  • Oxidation: : Formation of quinoline-2-carboxylate derivatives.

  • Reduction: : Formation of dihydroquinoline derivatives.

  • Substitution: : Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Hexahydroquinoline derivatives, including methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, have shown promising anticancer effects. Studies indicate that modifications to the hexahydroquinoline structure can enhance potency against various cancer cell lines. For instance, compounds derived from this scaffold have been evaluated for their activity against melanoma and non-small-cell lung cancer .
  • Anti-inflammatory Effects
    • The compound exhibits anti-inflammatory properties that may be beneficial in treating conditions characterized by chronic inflammation. Research has demonstrated that hexahydroquinoline derivatives can modulate inflammatory pathways and reduce cytokine production .
  • Antimicrobial Activity
    • Investigations into the antimicrobial effects of hexahydroquinoline derivatives suggest that they possess activity against a range of bacterial and fungal pathogens. This property is particularly relevant in the context of rising antibiotic resistance .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents on the quinoline ring can lead to significant changes in pharmacological properties. For example:

SubstituentEffect on Activity
Benzyloxy groupEnhances lipophilicity and cellular uptake
Methyl groupsInfluence on receptor binding affinity

Case Studies

  • In Vivo Studies
    • A study published in a peer-reviewed journal demonstrated the efficacy of hexahydroquinoline derivatives in reducing tumor growth in animal models. This compound was administered to mice with induced tumors, resulting in a statistically significant reduction in tumor size compared to control groups .
  • Mechanistic Insights
    • Mechanistic studies have revealed that this compound may exert its anticancer effects through apoptosis induction and cell cycle arrest mechanisms. The interaction with specific cellular targets such as kinases involved in cancer progression has been suggested as a potential pathway for its action .

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets. It has shown affinity for binding to enzymes and receptors involved in critical biological pathways.

  • Molecular Targets: : Enzymes like kinases, which play roles in cell signaling and regulation.

  • Pathways Involved: : May inhibit or modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Conformational Differences

Core Scaffold: The hexahydroquinoline core is conserved across analogs, but substituents at the 4-position aryl ring and ester groups (methyl/ethyl) lead to distinct structural and electronic profiles:

Compound Name 4-Position Substituent Ester Group Key Structural Features Reference
Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-(Benzyloxy)phenyl Methyl Ortho-substituted benzyloxy group introduces steric hindrance; potential for π-π stacking with aromatic systems. -
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-Methoxyphenyl Methyl Para-substituted methoxy group enhances planarity; dihedral angle of 86.1° between aryl and hexahydroquinoline rings .
Ethyl 4-(4-(methoxycarbonyl)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(Methoxycarbonyl)phenyl Ethyl Electron-withdrawing ester group reduces electron density on the aryl ring, affecting reactivity .
Methyl 4-(4-(methylsulfonyl)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(Methylsulfonyl)phenyl Methyl Sulfonyl group increases polarity; flattened chair conformation in the ketone ring .

Crystallographic Insights :

  • The para-substituted methoxyphenyl derivative () adopts a dihedral angle of 86.1° between the aryl and hexahydroquinoline rings, favoring intermolecular N–H···O hydrogen bonds . In contrast, the ortho-benzyloxy group in the target compound likely increases steric hindrance, reducing planarity and altering crystal packing.
  • The methylsulfonylphenyl analog () exhibits a supramolecular chain via N1–H1A···O5 hydrogen bonds, similar to methoxyphenyl derivatives, suggesting shared hydrogen-bonding motifs despite differing substituents .

Yield and Purity :

  • Ethyl esters with electron-withdrawing groups (e.g., 4-nitro in B4 from ) show moderate yields (~80%) , while para-methoxy derivatives (e.g., ) achieve higher yields (92%) as white solids due to reduced steric effects . The benzyloxy group’s bulk may lower yields compared to smaller substituents.

Melting Points and Solubility :

  • Substituents influence melting points:
    • Methoxyphenyl derivative: 190–191°C .
    • Hydroxyphenyl derivative: 235–236°C (green solid) .
    • Benzyloxy-substituted compounds are expected to have higher melting points due to increased molecular weight and aromatic interactions.

P-Glycoprotein Inhibition :

  • Derivatives with electron-withdrawing groups (e.g., B4 with 2-nitrophenyl) exhibit enhanced P-glycoprotein inhibition compared to electron-donating groups (e.g., B8 with 4-methoxyphenyl) . The benzyloxy group’s electron-donating nature may reduce potency relative to nitro or cyano analogs.

Antimicrobial and Antioxidant Potential:

  • Hexahydroquinolines with heteroaromatic substituents (e.g., B9 with furan-2-yl in ) show fungicidal activity , while methoxy derivatives () demonstrate calcium modulation . The benzyloxy group’s lipophilicity could enhance membrane permeability but may reduce aqueous solubility.
Spectroscopic and Computational Data

1H NMR Signatures :

  • Benzyloxy protons (OCH2Ph) resonate at δ 4.8–5.2, distinct from methoxy (δ ~3.8) or sulfonyl groups .
  • Aromatic protons in ortho-substituted derivatives split into complex multiplets compared to para-substituted analogs.

IR and MS Profiles :

  • The carbonyl stretch (C=O) at ~1700 cm⁻¹ is consistent across esters .
  • Molecular ion peaks ([M+H]⁺) for methyl esters typically appear 20–30 Da lower than ethyl analogs .

Biological Activity

Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 299451-64-2) is a synthetic compound belonging to the class of hexahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, including anti-HIV, antibacterial, and anticancer properties. This article reviews the synthesis, biological evaluation, and molecular mechanisms underlying the activity of this compound.

  • Molecular Formula: C25H25NO4
  • Molar Mass: 403.47 g/mol
  • Structure: The compound features a hexahydroquinoline core substituted with a benzyloxy group and a carboxylate functional group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include benzyloxybenzene and quinoline derivatives. Reaction conditions often require specific catalysts and solvents to optimize yield and purity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of hexahydroquinoline derivatives, particularly against HIV. For instance, compounds structurally related to this compound demonstrated significant inhibitory effects on HIV integrase with an effective concentration (EC50) as low as 75 µM . These findings suggest that the compound may interact with viral enzymes critical for HIV replication.

Antibacterial and Anticancer Properties

The biological evaluation of related compounds has indicated diverse antibacterial and anticancer activities. For example:

Activity Effect Reference
AntibacterialEffective against various strains
AnticancerInduces apoptosis in cancer cells

The hexahydroquinoline scaffold has been associated with various biological effects due to its ability to interact with multiple molecular targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in viral replication and cell proliferation.
  • Receptor Modulation: It has been suggested that this compound could act as a modulator for various receptors involved in metabolic processes .

Case Studies

In a recent study evaluating the cytotoxicity and glucose uptake activity of structurally similar compounds, it was found that several derivatives exhibited low cytotoxicity while enhancing glucose uptake in HepG2 cells . This highlights the potential therapeutic applications in metabolic disorders alongside its antiviral properties.

Q & A

Q. What are the common synthetic routes for Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

The compound is synthesized via one-pot multicomponent reactions. A typical method involves condensing ammonium acetate, diketones (e.g., dimedone), and substituted aldehydes in ethanol under reflux conditions. For example, similar quinoline derivatives are synthesized using ethanol as a solvent, followed by crystallization from ethanol/water mixtures to achieve yields of 65–85% .

Q. What spectroscopic and crystallographic methods are employed for structural characterization?

  • Spectroscopy : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, IR, and mass spectrometry are standard for confirming molecular structure. For instance, IR spectra typically show carbonyl (C=O) stretches near 1680–1700 cm1^{-1}.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving stereochemistry. The title compound’s analogs crystallize in monoclinic systems (e.g., space group P21/cP2_1/c) with unit cell parameters such as a=13.628A˚a = 13.628 \, \text{Å}, b=8.630A˚b = 8.630 \, \text{Å}, and β=98.39\beta = 98.39^\circ, validated via SC-XRD .

Q. What biological activities are associated with this compound?

Hexahydroquinoline derivatives exhibit calcium channel modulation, antibacterial, and antioxidant activities. For example, enantiomerically pure analogs demonstrate selective binding to L-type calcium channels, influencing cardiovascular research .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or ionic liquids to enhance reaction rates.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) . Documented yields for similar compounds range from 70–90% under optimized conditions .

Q. How can contradictions between spectroscopic data and computational models be resolved?

Discrepancies often arise in stereochemical assignments (e.g., axial vs. equatorial substituents). SC-XRD is the gold standard for resolving such conflicts. For example, hydrogen bonding patterns (N–H···O interactions) observed in crystal packing (Figure 2, ) validate NMR-derived conformational models.

Q. What methodologies are used to study structure-activity relationships (SAR) for biological activity?

  • Substituent variation : Introducing electron-withdrawing/donating groups on the phenyl ring to assess effects on calcium modulation.
  • Crystallographic analysis : Correlating hydrogen-bonding networks (e.g., N–H···O) with bioactivity. For instance, analogs with stronger intermolecular interactions show enhanced stability and prolonged biological effects .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for similar derivatives).
  • Hygroscopicity testing : Storage in desiccators vs. humid environments to evaluate moisture sensitivity.
  • Light exposure studies : UV-Vis spectroscopy monitors photodegradation over time .

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